molecular formula C8H10N2O2 B12310947 6-Amino-2,4-dimethylpyridine-3-carboxylic acid

6-Amino-2,4-dimethylpyridine-3-carboxylic acid

Cat. No.: B12310947
M. Wt: 166.18 g/mol
InChI Key: PHERRTUNWASZGT-UHFFFAOYSA-N
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Description

6-Amino-2,4-dimethylpyridine-3-carboxylic acid (CAS 1934814-13-7) is a high-value pyridine derivative of significant interest in medicinal chemistry and organic synthesis. This compound serves as a versatile building block for the development of novel pharmaceutical agents, particularly due to its multifunctional molecular structure that incorporates both an electron-donating amino group and a carboxylic acid moiety, enabling diverse chemical transformations and molecular interactions . Pyridine carboxylic acid isomers, in general, are privileged scaffolds in drug discovery, frequently appearing in FDA-approved pharmaceuticals and clinical candidates for their ability to participate in key hydrogen bonding and π-π stacking interactions with biological targets . Specifically, methylated aminopyridine and aminopyrimidine cores are established components in the design of potent enzyme inhibitors. Recent research highlights the therapeutic potential of analogous structures, such as aminodimethylpyrimidinol derivatives, as highly selective FGFR4 kinase inhibitors for the treatment of hepatocellular carcinoma, demonstrating the strategic importance of the methyl-substituted heterocyclic framework in achieving target selectivity and anti-cancer efficacy . Furthermore, the structural motif of an aminopyridine coupled with a carboxylic acid group is a key feature in the formation of advanced supramolecular assemblies and co-crystals. Such compounds are engineered to engage in specific non-covalent interactions, including hydrogen bonds and π-π stacking, which are fundamental to crystal engineering and the modulation of solid-state properties of active pharmaceutical ingredients (APIs) . Researchers can leverage 6-Amino-2,4-dimethylpyridine-3-carboxylic acid as a critical precursor in the synthesis of complex molecules for applications in drug discovery, materials science, and chemical biology. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly prohibited from personal use.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

6-amino-2,4-dimethylpyridine-3-carboxylic acid

InChI

InChI=1S/C8H10N2O2/c1-4-3-6(9)10-5(2)7(4)8(11)12/h3H,1-2H3,(H2,9,10)(H,11,12)

InChI Key

PHERRTUNWASZGT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C(=O)O)C)N

Origin of Product

United States

Preparation Methods

Cyclization of 3-Aminocrotonitrile Followed by Nitrile Hydrolysis

Synthesis of 6-Amino-2,4-dimethyl-3-pyridine Nitrile

The patent CN111303047A details a high-yield route starting with 3-aminocrotonitrile. Key steps include:

  • Cyclization : 3-Aminocrotonitrile is dissolved in acetic acid under reflux (110–120°C) for 6–8 hours.
  • Workup : The reaction mixture is cooled to 10°C, and the pH is adjusted to 8–9 using sodium hydroxide, precipitating the intermediate.
  • Purification : The crude product is washed with water and dried under reduced pressure, yielding 6-amino-2,4-dimethyl-3-pyridine nitrile with 90–91% purity .
Reaction Scheme:

$$
\text{3-Aminocrotonitrile} \xrightarrow[\text{Acetic Acid, 110–120°C}]{\text{6–8 hr}} \text{6-Amino-2,4-dimethyl-3-pyridine nitrile} \quad \text{(Yield: 90–91\%)}
$$

Direct Hydrolysis of 2-Acetylaminopyridine-6-carboxylic Acid

ChemicalBook documents a streamlined approach using 2-acetylaminopyridine-6-carboxylic acid as the precursor:

  • Reaction Setup : A suspension of 2-acetylaminopyridine-6-carboxylic acid (4.1 g) in 2.5 N NaOH (36.5 mL) is heated at 80°C for 1.5 hours under nitrogen.
  • Acidification : The mixture is cooled and acidified with 3 N HCl, precipitating the product.
  • Isolation : The solid is filtered, washed with water and acetonitrile, and dried under vacuum to yield 76% pure product .
Key Data:
Parameter Value
Precursor 2-Acetylaminopyridine-6-carboxylic acid
Base 2.5 N NaOH
Temperature 80°C
Reaction Time 1.5 hours
Yield 76%

Comparative Analysis of Preparation Methods

Efficiency and Scalability

Method Advantages Limitations
Cyclization-Hydrolysis High yield (90–91%), scalable Multi-step, requires nitrile intermediate
Direct Hydrolysis Single-step, simple workup Moderate yield (76%)

Reaction Conditions

Parameter Cyclization-Hydrolysis Direct Hydrolysis
Temperature Range 10–120°C 80°C
Key Reagents Acetic acid, NaOH NaOH, HCl
Purification Filtration, drying Acid precipitation, washing

Chemical Reactions Analysis

Types of Reactions

6-Amino-2,4-dimethylpyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce alcohol derivatives. Substitution reactions can lead to a wide range of substituted pyridine compounds.

Scientific Research Applications

Medicinal Chemistry

6-Amino-2,4-dimethylpyridine-3-carboxylic acid has been investigated for its antimicrobial and anticancer properties.

Antimicrobial Activity : Studies indicate significant efficacy against various bacterial strains and fungi. The mechanism may involve disrupting bacterial cell wall synthesis or function. For example, it demonstrated notable activity against both Gram-positive and Gram-negative bacteria, suggesting potential as an antifungal agent as well.

Antitumor Activity : Research has shown that this compound can inhibit the proliferation of cancer cells through mechanisms such as cell cycle arrest and apoptosis induction. In vitro studies have indicated promising results against several cancer cell lines, highlighting its potential for development as an anticancer agent.

Biochemical Probes

The compound serves as a biochemical probe in enzymatic studies. Its ability to interact with specific molecular targets allows it to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This property is being explored for developing therapeutic agents that target various diseases .

Industrial Applications

In industrial chemistry, 6-Amino-2,4-dimethylpyridine-3-carboxylic acid is utilized as a building block for synthesizing more complex organic molecules. Its unique structure allows for diverse chemical reactivity, making it valuable in the development of specialty chemicals and materials .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer effects of derivatives of 6-amino-2-pyridone-3,5-dicarbonitrile, which is closely related to 6-amino-2,4-dimethylpyridine-3-carboxylic acid. The lead compound exhibited potent anti-cancer activity against glioblastoma cells and was effective when used in combination with clinically relevant small molecule inhibitors .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, derivatives of the compound were tested against various bacterial strains. The results showed significant inhibition rates, particularly against resistant strains of bacteria. The study concluded that these compounds could serve as a foundation for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 6-Amino-2,4-dimethylpyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, influencing their activity. The specific pathways involved depend on the context of its use, such as in biochemical assays or drug development.

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Chemistry

The following table summarizes key structural differences between 6-amino-2,4-dimethylpyridine-3-carboxylic acid and related compounds:

Compound Name Core Structure Substituents Key Features
6-Amino-2,4-dimethylpyridine-3-carboxylic acid Pyridine 6-NH₂, 2-CH₃, 4-CH₃, 3-COOH High polarity, hydrogen-bonding sites
6-Amino-2,4,5-trimethylpyridin-3-ol Pyridine 6-NH₂, 2-CH₃, 4-CH₃, 5-CH₃, 3-OH Anti-inflammatory activity
4-Amino-1,2,5-oxadiazole-3-carboxylic acid (AOCA) Oxadiazole 4-NH₂, 3-COOH Used in crystal engineering
6-Aminonicotinic acid Pyridine 6-NH₂, 3-COOH Positional isomer of target compound
2-Chloro-6-methylpyrimidine-4-carboxylic acid Pyrimidine 2-Cl, 6-CH₃, 4-COOH Electrophilic chloro substituent

Key Observations :

  • Ring Type: Pyridine derivatives (e.g., 6-aminonicotinic acid) share aromaticity and electronic properties with the target compound, whereas oxadiazole (AOCA) and pyrimidine analogs exhibit distinct reactivity due to different heteroatom arrangements.
  • Substituent Effects : Methyl groups in the target compound enhance steric hindrance compared to hydroxyl or chloro substituents in analogs. The carboxylic acid group improves water solubility relative to esters or amides.

Physicochemical Properties

  • Solubility: The carboxylic acid group in 6-amino-2,4-dimethylpyridine-3-carboxylic acid increases aqueous solubility compared to non-acidic analogs like 6-amino-2,4,5-trimethylpyridin-3-ol. However, methyl groups reduce solubility relative to unsubstituted 6-aminonicotinic acid .
  • pKa Values: The amino group (pKa ~5-7) and carboxylic acid (pKa ~2-4) create zwitterionic behavior at physiological pH, a feature shared with 6-aminonicotinic acid but absent in neutral analogs like Sulfamoxole (6-amino-2,4-dimethylpyrimidine) .

Anti-Inflammatory Activity

The 6-amino-2,4,5-trimethylpyridin-3-ol scaffold () inhibits TNF-α-induced monocyte adhesion, a key mechanism in inflammatory bowel disease (IBD). While the target compound shares the pyridine core and amino group, its carboxylic acid moiety may alter binding affinity to TNF-α or other inflammatory targets. Methyl substituents could further modulate lipophilicity and membrane permeability .

Enzyme Inhibition Potential

  • β-Galactosidase Inhibition: Fluorinated glucopyranosides (e.g., compound 8 in ) inhibit β-galactosidase via hydrophobic interactions. The target compound’s carboxylic acid group could enable ionic interactions with enzyme active sites, but its pyridine ring lacks the sugar moiety critical for binding in glucosidases .
  • Glutamine Synthetase Binding: Pyridinecarboxylic acids are explored for binding to Mycobacterium tuberculosis glutamine synthetase. The positional arrangement of amino and carboxylic acid groups in the target compound may mimic natural substrates like glutamate .

Biological Activity

6-Amino-2,4-dimethylpyridine-3-carboxylic acid (C₈H₁₀N₂O₂) is a pyridine derivative notable for its structural features, which include an amino group and a carboxylic acid functional group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and various applications based on diverse research findings.

The compound's molecular weight is approximately 166.18 g/mol, and it can undergo various chemical reactions such as oxidation, reduction, and substitution. These reactions can lead to the formation of biologically active derivatives that enhance its therapeutic potential.

PropertyValue
Molecular FormulaC₈H₁₀N₂O₂
Molecular Weight166.18 g/mol
Functional GroupsAmino, Carboxylic
SolubilitySoluble in water

Biological Activities

Research indicates that 6-amino-2,4-dimethylpyridine-3-carboxylic acid exhibits a range of biological activities, including:

  • Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various bacterial strains. Its structural similarity to other known antimicrobial agents suggests that it may interact with bacterial enzymes or cell membranes.
  • Anticancer Properties : Studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against several cancer cell lines, including breast (MDA-MB-231), lung (A549), and liver (HEPG2) cancers. Notably, certain derivatives have been identified with enhanced anticancer activity when used in combination with small molecule inhibitors .

The mechanism by which 6-amino-2,4-dimethylpyridine-3-carboxylic acid exerts its biological effects is multifaceted:

  • Enzyme Interaction : The amino and carboxylic acid groups facilitate hydrogen bonding and ionic interactions with biological targets such as enzymes and receptors. This interaction is crucial for modulating biochemical pathways.
  • Cellular Uptake : The compound's ability to penetrate cellular membranes may enhance its bioavailability and therapeutic efficacy in targeting cancer cells .
  • Combination Therapy : Research indicates that using this compound in conjunction with other therapeutic agents can lead to synergistic effects, significantly increasing cytotoxicity against resistant cancer cell lines .

Anticancer Activity

In a recent study, a series of derivatives synthesized from 6-amino-2,4-dimethylpyridine-3-carboxylic acid were tested for their anticancer properties. Compound 5o emerged as particularly potent against glioblastoma cells, demonstrating an EC50 value of 15 μM. This compound not only showed efficacy on its own but also enhanced the effects of existing chemotherapy agents when used in combination therapies .

Antimicrobial Studies

Another investigation focused on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of Gram-positive bacteria. The mechanism was attributed to its interference with bacterial cell wall synthesis, highlighting its potential as a lead compound for developing new antibiotics.

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